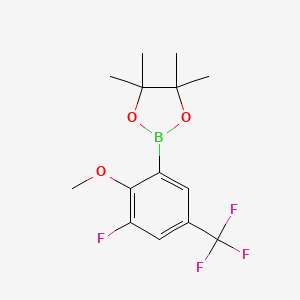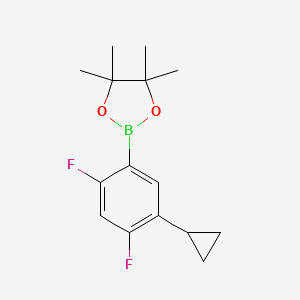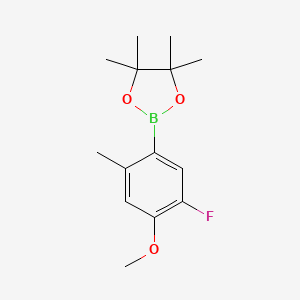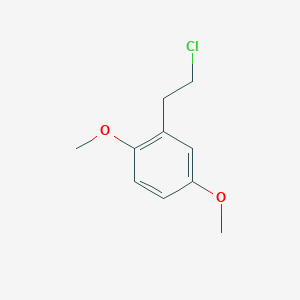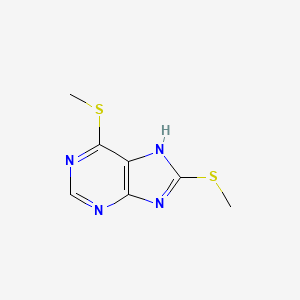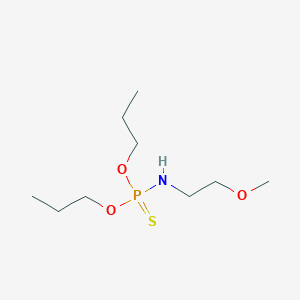
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C9H22NO3PS and a molecular weight of 255.3146 . This compound is known for its unique structure, which includes a phosphinothioyl group and a methoxy-ethanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine typically involves the reaction of dipropyl phosphorochloridothioate with 2-methoxyethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound .
化学反応の分析
Types of Reactions
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted ethanamine derivatives .
科学的研究の応用
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can interact with nucleophiles, while the methoxy-ethanamine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but lacks the phosphinothioyl group.
N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine: Contains a different functional group and aromatic rings.
Uniqueness
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
特性
CAS番号 |
35812-42-1 |
|---|---|
分子式 |
C9H22NO3PS |
分子量 |
255.32 g/mol |
IUPAC名 |
N-dipropoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C9H22NO3PS/c1-4-7-12-14(15,13-8-5-2)10-6-9-11-3/h4-9H2,1-3H3,(H,10,15) |
InChIキー |
UIKOJPPBOVXWMN-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=S)(NCCOC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


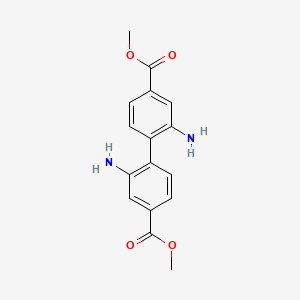
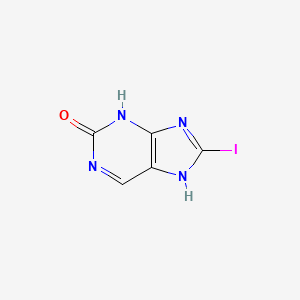
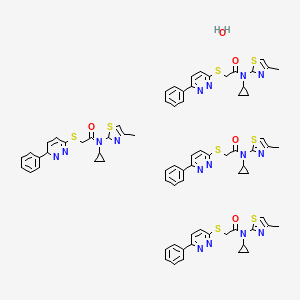
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
